2-Isocyanatospiro[3.3]heptane
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Overview
Description
2-Isocyanatospiro[3.3]heptane is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.182. The purity is usually 95%.
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Scientific Research Applications
Improved Synthesis and Properties
An improved synthesis method for bicyclic spiro compounds related to 2-Isocyanatospiro[3.3]heptane has been developed, resulting in more stable and soluble products. This advancement enables broader applications in various reaction conditions (Haas et al., 2017).
Novel Amino Acids for Drug Design
Synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane, a compound closely related to this compound, has been explored. These amino acids are significant for chemistry, biochemistry, and drug design due to their constrained structures (Radchenko et al., 2010).
Lipophilicity Alterations in Medicinal Chemistry
In medicinal chemistry, azaspiro[3.3]heptanes have been used as replacements for more common heterocycles. Introducing a spirocyclic center in these compounds, which are structurally similar to this compound, can significantly alter their lipophilicity, impacting their suitability as bioisosteres (Degorce et al., 2019).
Bicyclic Morpholines in Medicinal Chemistry
Bridged bicyclic morpholines, which are structurally related to this compound, serve as important building blocks in medicinal chemistry, especially due to their lipophilic properties (Walker et al., 2012).
Spirocyclic Sulfur and Selenium Ligands
Spirocyclic compounds like this compound have been used to develop novel chalcogen-containing spirocycles, which serve as molecular rigid rods in coordinating transition metal centers. This application is significant in the field of inorganic chemistry (Petrukhina et al., 2005).
Cyclobutane-Derived Diamines
Cyclobutane diamines, similar in structure to this compound, have been identified as promising building blocks for drug discovery due to their constrained structure and potential for large-scale synthesis (Radchenko et al., 2010).
Isocyanate-Based Building Blocks
Isocyanate derivatives, like this compound, have been synthesized for use as soluble epoxide hydrolase inhibitors, demonstrating their potential in medicinal chemistry applications (Burmistrov et al., 2019).
Spirocyclic Azetidines in Drug Discovery
Spirocyclic azetidines, related to this compound, have been synthesized for potential use in drug discovery. These compounds offer unique structural features beneficial for the development of new pharmaceuticals (Guerot et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-Isocyanatospiro[3It’s worth noting that the spiro[33]heptane core, a key component of this compound, has been incorporated into various drugs such as the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine . These drugs target different proteins and enzymes in the body, suggesting that 2-Isocyanatospiro[3.3]heptane could potentially interact with a wide range of targets.
Mode of Action
The exact mode of action of 2-Isocyanatospiro[3The spiro[33]heptane core is known to act as a saturated benzene bioisostere . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group. In this case, the spiro[3.3]heptane core can mimic the properties of a benzene ring, potentially allowing it to interact with biological targets in a similar manner.
Result of Action
The molecular and cellular effects of 2-Isocyanatospiro[3The patent-free saturated analogs of drugs that incorporate the spiro[33]heptane core have shown high potency in corresponding biological assays . This suggests that this compound could potentially have significant biological effects.
Properties
IUPAC Name |
2-isocyanatospiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-6-9-7-4-8(5-7)2-1-3-8/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRRZOBNVIUBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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